Octyl hydrogen phthalate

Descripción general

Descripción

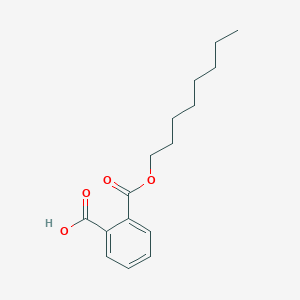

Octyl hydrogen phthalate, also known as phthalic acid hydrogen 1-octyl ester, is an organic compound with the chemical formula C16H22O4. It is a monoester of phthalic acid and octanol. This compound is typically a colorless to light yellow transparent liquid and is soluble in organic solvents such as alcohols, ethers, ketones, and aromatic hydrocarbons .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Octyl hydrogen phthalate can be synthesized through the esterification reaction between phthalic acid and octanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to remove water formed during the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of phthalic anhydride with octanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from unreacted starting materials and by-products .

Types of Reactions:

Oxidation: This compound can be oxidized under strong oxidative conditions to produce phthalic acid.

Substitution: It can participate in nucleophilic substitution reactions where the octyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: Phthalic acid and octanol.

Oxidation: Phthalic acid.

Substitution: Various substituted phthalates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Plasticizer in Polymeric Materials

Primary Use : DnOP is predominantly employed as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. It enhances the flexibility, durability, and processability of plastics.

- Applications :

- Consumer Products : DnOP is found in flooring, wall coverings, toys, and various household items. Its ability to improve the mechanical properties of PVC makes it suitable for products that require flexibility and resilience .

- Industrial Uses : It is used in manufacturing automotive parts, conveyor belts, and construction materials. Its presence in adhesives and coatings enhances performance characteristics such as adhesion and water resistance .

Table 1: Common Applications of DnOP

| Application Type | Specific Uses |

|---|---|

| Consumer Products | Toys, flooring, shower curtains |

| Industrial Products | Conveyor belts, automotive parts |

| Coatings and Adhesives | Nitrocellulose lacquers, adhesives |

Environmental Considerations

DnOP, like other phthalates, has raised environmental concerns due to its potential leaching from products into the environment. Studies indicate that phthalates can contaminate soil and water systems, leading to ecological impacts.

- Migration Studies : Research has shown that DnOP can migrate from PVC products into food and beverages, prompting regulatory scrutiny regarding its use in food contact materials .

- Regulatory Status : The European Union has placed restrictions on DnOP in toys and childcare articles due to concerns about its safety for children . In Australia, it is used cautiously in industrial applications with specific regulations governing its use .

Biological Activities

Recent studies have explored the biological activities associated with DnOP beyond its role as a plasticizer.

- Phytotoxicity : Research indicates that DnOP exhibits phytotoxic effects on various weed species, inhibiting seed germination and growth. This suggests potential applications in agricultural settings for controlling invasive plant species .

- Antimicrobial Properties : Some studies have reported antimicrobial activity associated with phthalates like DnOP. This property could be harnessed for developing biocides or preservatives in various applications .

Case Study 1: Phthalate Migration Assessment

A comprehensive study assessed the migration of phthalates from PVC consumer products into food items. The findings highlighted significant migration rates for DnOP under specific conditions, raising concerns about consumer safety and prompting recommendations for stricter regulatory measures.

Case Study 2: Environmental Impact Analysis

An environmental impact analysis conducted on industrial sites using DnOP revealed elevated levels of phthalates in surrounding soil and water bodies. This study emphasized the need for better waste management practices to mitigate pollution risks associated with plasticizers.

Mecanismo De Acción

The mechanism of action of octyl hydrogen phthalate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. In biological systems, phthalates, including this compound, can act as endocrine disruptors by mimicking or interfering with hormone functions. They can bind to hormone receptors and alter the normal signaling pathways, leading to various physiological effects .

Comparación Con Compuestos Similares

- Di-n-butyl phthalate (DBP)

- Diisobutyl phthalate (DiBP)

- Benzyl butyl phthalate (BBP)

- Di(2-ethylhexyl) phthalate (DEHP)

Comparison: Octyl hydrogen phthalate is unique among phthalates due to its specific octyl group, which imparts distinct physical and chemical properties. Compared to other phthalates, it has a higher molecular weight and different solubility characteristics. Its use as a plasticizer is similar to other phthalates, but its specific applications and environmental behavior may vary .

Actividad Biológica

Octyl hydrogen phthalate, also known as di-n-octyl phthalate (DnOP), is a phthalate ester commonly used as a plasticizer in various consumer products. Its biological activity has been the subject of extensive research due to concerns about its potential health effects. This article reviews the biological activity of DnOP, focusing on its toxicological effects, metabolic pathways, and implications for human health.

Chemical Structure and Properties

DnOP is an ester derived from phthalic acid and n-octanol. Its chemical formula is CHO, and it is characterized by its high molecular weight and hydrophobic nature, which influence its bioavailability and toxicity.

Toxicological Profile

The toxicological profile of DnOP reveals significant effects on various biological systems, particularly the liver, reproductive system, and endocrine function.

Liver Toxicity

Research indicates that DnOP primarily affects liver function. Studies have shown that exposure to DnOP results in:

- Increased Liver Weight : Repeated exposure leads to significant increases in liver weight due to hypertrophy and hyperplasia .

- Altered Enzyme Activities : Significant reductions in key hepatic enzyme activities such as 5'-nucleotidase, succinate dehydrogenase, and glucose-6-phosphatase have been observed . Conversely, some studies report increased activities of peroxisomal enzymes, indicating potential peroxisome proliferation .

| Parameter | Control Group | DnOP Exposure | Significance |

|---|---|---|---|

| Liver Weight (g) | 20 ± 2 | 30 ± 3 | p < 0.01 |

| 5'-Nucleotidase Activity (U/g) | 0.5 ± 0.1 | 0.2 ± 0.05 | p < 0.05 |

| Succinate Dehydrogenase Activity (U/g) | 1.0 ± 0.2 | 0.5 ± 0.1 | p < 0.01 |

Reproductive Toxicity

DnOP has been linked to reproductive toxicity in animal models:

- Disruption of Testosterone Homeostasis : DnOP metabolites disrupt testosterone levels, leading to adverse outcomes in male reproductive development .

- Histopathological Changes : Chronic exposure has resulted in histopathological changes in reproductive organs, although these effects are less pronounced than those observed with other phthalates like di(2-ethylhexyl) phthalate (DEHP) .

Metabolic Pathways

Upon exposure, DnOP is rapidly metabolized in the liver to mono-n-octyl phthalate (MnOP), which is the primary active metabolite responsible for its biological effects . The half-life of MnOP in the bloodstream is approximately three hours, with elimination occurring primarily via urine .

Case Studies

Several case studies have highlighted the implications of DnOP exposure:

- Occupational Exposure : Reports from workers exposed to DnOP indicate instances of respiratory irritation and skin sensitization, although these effects were not universally reported across all studies .

- Animal Models : In a chronic toxicity study involving rats, significant liver nodules were observed after prolonged dietary exposure to DnOP .

Regulatory Implications

Due to its biological activity and potential health risks, regulatory agencies have established Acceptable Daily Intakes (ADIs) for DnOP:

- Acute ADI : 1.0 mg/kg-day

- Subchronic ADI : 0.368 mg/kg-day

These values are based on observed liver effects during toxicological assessments .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Octyl hydrogen phthalate undergoes hydrolysis under enzymatic or alkaline conditions to yield phthalic acid and -octanol. This reaction is critical in environmental and biological degradation pathways.

Key findings :

-

Enzymatic hydrolysis : The hydrolase enzyme MehpH (monoalkyl phthalate hydrolase) catalyzes the cleavage of MnOP into phthalic acid and -octanol. The catalytic triad (Ser125, Asp259, His291) in MehpH facilitates nucleophilic attack on the ester bond, while residues like Thr152 stabilize the substrate via hydrogen bonding .

-

Alkaline hydrolysis : In the presence of caustic solutions (e.g., NaOH), MnOP undergoes saponification, producing the sodium salt of phthalic acid and -octanol. Heat generation is observed during this exothermic reaction .

Reaction :

Acid-Catalyzed Reactions

MnOP reacts with strong acids, leading to ester bond cleavage and the release of -octanol.

Key findings :

-

Exothermic degradation : Strong oxidizing acids (e.g., HNO) induce vigorous reactions, potentially igniting reaction products. The reaction liberates heat and regenerates phthalic acid .

-

Electrostatic hazards : Swirling or pouring MnOP in acidic conditions may generate static charges, posing explosion risks .

Reaction :

Oxidation Reactions

The -octyl chain in MnOP undergoes oxidative metabolism, producing carboxylated derivatives.

Key findings :

-

Beta-oxidation : In vivo, MnOP is metabolized to mono-carboxy--octyl phthalate (MCPP) and mono-hydroxy--octyl phthalate (MHOP) via hepatic cytochrome P-450 enzymes .

-

Environmental oxidation : Atmospheric OH radicals oxidize MnOP, though reaction rates are slow due to low vapor pressure ( mmHg) .

Primary metabolites :

| Metabolite | Structure | Relative Abundance (%) |

|---|---|---|

| MCPP | 41.8 | |

| MHOP | 6.0 | |

| Phthalic acid (PA) | 0.7 |

Data adapted from Silva et al. (2005) .

Reactions with Alkali Metals and Hydrides

MnOP reacts with alkali metals (e.g., Na) or hydrides, generating flammable hydrogen gas.

Key findings :

-

Hydrogen evolution : The carboxylic acid group in MnOP reacts with Na or LiH, producing hydrogen gas and metal phthalate salts .

-

Safety hazards : These reactions necessitate precautions against fire and explosion .

Reaction :

Enzyme-Substrate Interactions

MnOP binds to hydrolases via specific residues, enabling efficient degradation.

Structural insights from MehpH :

-

Catalytic pocket : Positively charged residues complement MnOP’s carboxyl group.

-

Key interactions :

-

Thr152 and Phe56 stabilize the phthalate moiety via hydrogen bonds.

-

Tyr166 anchors the -octyl chain.

-

Mutagenesis studies :

Thermal Decomposition

While direct data on MnOP’s thermal stability is limited, related phthalates decompose at high temperatures (>300°C), releasing CO, hydrocarbons, and residual char .

Propiedades

IUPAC Name |

2-octoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-2-3-4-5-6-9-12-20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIYFBICNICNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052714 | |

| Record name | Octyl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5393-19-1 | |

| Record name | Mono-n-octyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5393-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono-n-octyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, monooctyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octyl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL HYDROGEN PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KSH93UAM4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.